molecular formula C21H22N2O3S B12678241 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- CAS No. 199852-10-3

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)-

Cat. No.: B12678241
CAS No.: 199852-10-3
M. Wt: 382.5 g/mol
InChI Key: PVWNHUZVNMTCPC-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The starting materials may include pyrimidinone derivatives, dioxolane, and naphthalene-based compounds. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure could be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.

    Dioxolane-Containing Compounds: Molecules that include the dioxolane ring.

    Naphthalene Derivatives: Compounds with naphthalene moieties.

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

199852-10-3

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-ethyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H22N2O3S/c1-2-16-18(12-15-8-5-7-14-6-3-4-9-17(14)15)22-21(23-20(16)24)27-13-19-25-10-11-26-19/h3-9,19H,2,10-13H2,1H3,(H,22,23,24)

InChI Key

PVWNHUZVNMTCPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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